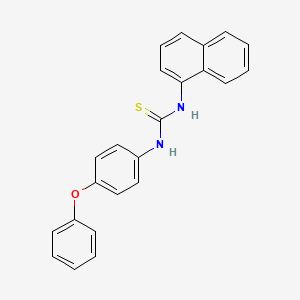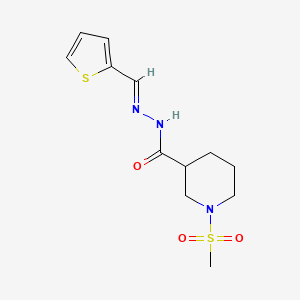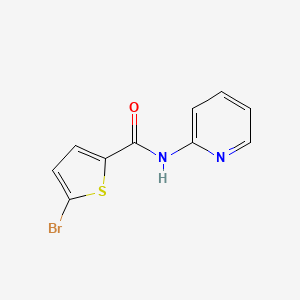![molecular formula C20H20N2O3 B4621794 1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate, utilizing both thermal and ultrasound irradiation methods. This process is indicative of the synthetic routes that might be employed for the target compound, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired molecular architecture (Thirumalai, Murugan, & Ramakrishnan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, demonstrating the coplanarity of the tetrahydroquinoline ring system and the specific conformations adopted by attached groups. This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets or reactive species (Vizcaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinoline derivatives can yield a variety of products depending on the reactants and conditions used. For instance, reactions with amidines and guanidine result in the formation of acylpyrimidines and dihydroquinazolin-5(6H)-ones, showcasing the compound's reactivity and the potential for further functionalization (Mosti, Menozzi, & Schenone, 1983).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structures and the types of intermolecular interactions they participate in, can be detailed through comprehensive crystallographic studies. Such analyses provide insights into the compound's stability, solubility, and potential for forming solid-state materials or pharmaceutical formulations (Zouitini et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and the ability to undergo specific transformations, are central to understanding the compound's potential applications in synthesis and technology. Investigations into the reactivity of similar molecules have led to the development of diverse synthetic methodologies and the discovery of novel reactions that could be applied to the target compound for functionalization or the creation of new derivatives (Kantevari et al., 2011).
Wissenschaftliche Forschungsanwendungen
Diels-Alder Reactions and Heterocyclic Synthesis
The compound shares structural similarities with tetrahydroquinoline derivatives, which are frequently synthesized via Diels-Alder reactions involving pyridine o-quinodimethane analogues. These reactions are crucial for constructing complex heterocyclic structures that have significant applications in pharmaceuticals and materials science. For example, the synthesis of tetrahydroquinoline and -isoquinoline type adducts from dimethylenepyridine systems highlights the versatility of these reactions in generating pharmacologically relevant scaffolds (Carly et al., 1996).
Ultrasound-Assisted Organic Synthesis
Advancements in ultrasound-assisted synthesis methods have led to the efficient generation of tetrahydroquinoline derivatives. These methods offer improvements in reaction rates and yields, contributing to greener and more sustainable chemistry practices. The synthesis of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates via ultrasound irradiation exemplifies the application of sonochemistry in organic synthesis (Thirumalai et al., 2006).
Catalysis in Heterocyclic Compound Synthesis
The use of novel catalysts, such as pyridinium-1-sulfonic acid-2-carboxylic acid chloride, has been demonstrated to facilitate the synthesis of hexahydroquinolines. This approach is notable for its low cost, non-toxic nature, and excellent yields, making it an attractive method for synthesizing heterocyclic compounds with potential biological activity (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Diversity-Oriented Synthesis and Biological Evaluation
Diversity-oriented synthesis strategies have been employed to generate a wide array of tetrahydroquinoline derivatives. These compounds have been assessed for their biological activities, such as antimycobacterial properties, demonstrating the potential of such chemical frameworks in drug discovery (Kantevari et al., 2011).
Structural Analysis and Crystallography
Crystallographic studies of related compounds, such as naphthalene-tethered quinoline derivatives, provide insights into their molecular structures. These analyses are essential for understanding the conformational preferences and intermolecular interactions that could influence the compound's reactivity and potential applications in materials science or medicinal chemistry (Savithri et al., 2015).
Eigenschaften
IUPAC Name |
(1E)-1-[(1,2-dimethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-8-15-17(25-20(24)18(15)19(23)21-11)10-13-5-7-16-14(9-13)6-4-12(2)22(16)3/h5,7-10,12H,4,6H2,1-3H3,(H,21,23)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMVIMEBGCRDF-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C)C=CC(=C2)C=C3C4=C(C(=O)NC(=C4)C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(N1C)C=CC(=C2)/C=C/3\C4=C(C(=O)NC(=C4)C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)
![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)